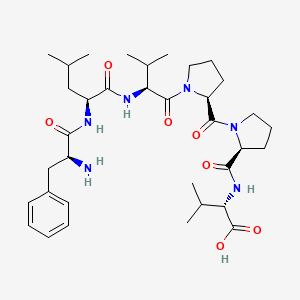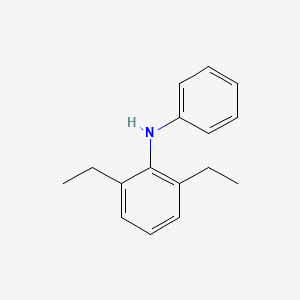
2,6-Diethyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 6 positions, and a phenyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2,6-Diethyl-N-phenylaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes, where the nitro group is reduced to an amine group. Another method includes direct nucleophilic substitution reactions, where halogenated precursors are reacted with amines under specific conditions . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2,6-Diethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethyl groups and phenyl group influence the reactivity and orientation of the substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diethyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-N-phenylaniline involves the interaction of its aromatic amine group with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The electron-donating ethyl groups increase the electron density on the benzene ring, affecting its chemical behavior.
Comparison with Similar Compounds
2,6-Diethyl-N-phenylaniline can be compared with other similar compounds, such as diphenylamine and phenylamine. While diphenylamine has two phenyl groups attached to the nitrogen atom, phenylamine has only one phenyl group. . Similar compounds include:
- Diphenylamine
- Phenylamine
- 2-Phenylaniline
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
634904-73-7 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,6-diethyl-N-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-3-13-9-8-10-14(4-2)16(13)17-15-11-6-5-7-12-15/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
HQUUGVKPDVPXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
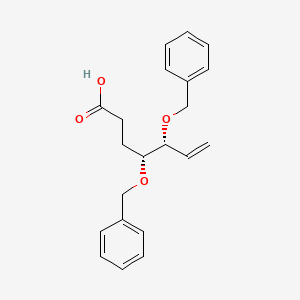
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
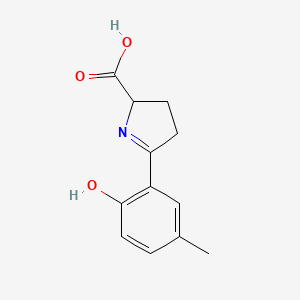
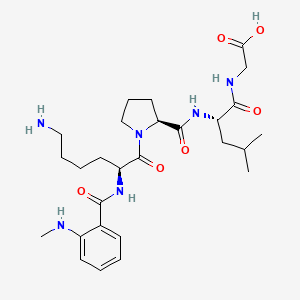
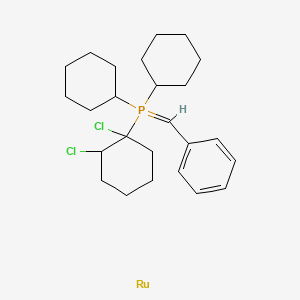
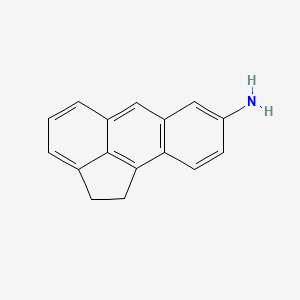
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
